4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Overview
Description
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, also known as 4-PIBA, is an organic compound that is widely used in a variety of scientific research applications. It has a unique structure that makes it a versatile molecule, as it can be used as a linker or a scaffold in organic synthesis and chemical biology. 4-PIBA has many biochemical and physiological effects, and it has been used to study a variety of biological processes.
Scientific Research Applications
Synthesis and Complexation Studies : Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including butan-1-amine. They characterized these compounds and determined the stability constants of their Cu(II) complexes (Pařík & Chlupatý, 2014).
Synthetic Route Exploration : Bakke et al. (2003) investigated a new synthetic route to substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, involving the use of butylamine and other compounds (Bakke, Gautun, & Svensen, 2003).
Anticancer Activity Evaluation : Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Insulin-Like Growth Factor 1-Receptor (IGF-1R) Inhibitors : Velaparthi et al. (2007) discovered and synthesized inhibitors of IGF-1R, demonstrating that amine-containing side chains at specific positions significantly improved enzyme potency (Velaparthi et al., 2007).
Crystal Structure and Hirshfeld Surface Analysis : Dhanalakshmi et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their structural properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Multi-Component Synthesis of Poly-Substituted Imidazoles : Wu et al. (2010) developed a multicomponent protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles, showcasing the efficiency of this method (Wu, Jiang, Xu, Su, Lu, & Ji, 2010).
Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives : Tu et al. (2007) synthesized a new series of imidazo[1,2-a]pyridin-2-one derivatives, highlighting the convenience and efficiency of their method (Tu et al., 2007).
Large-Scale Synthesis of Imidazole−Thienopyridine : Ragan et al. (2003) described the large-scale synthesis of a specific imidazole−thienopyridine compound, employing cross-coupling methods for its production (Ragan et al., 2003).
Mechanism of Action
Target of Action
The compound “4-[4-(3-PYRIDYL)IMIDAZOL-1-YL]BUTYLAMINE” is primarily involved in the synthesis of antidepressant molecules . The primary targets of this compound are the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .
Mode of Action
The compound interacts with its targets by influencing the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, which is a common cause of depression . The compound’s interaction with these targets results in changes in the CNS, leading to alleviation of depressive symptoms .
Biochemical Pathways
The compound affects the biochemical pathways associated with the release of monoamine neurotransmitters . By influencing these pathways, it can help restore the balance of these neurotransmitters in the CNS . The downstream effects of these changes include improved mood and reduced depressive symptoms .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it directly influences the concentration of neurotransmitters in the cns .
Result of Action
The molecular and cellular effects of the compound’s action include the restoration of the balance of monoamine neurotransmitters in the CNS . This can lead to a substantial improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using medications that influence these neurotransmitters .
Properties
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-63-6 | |
Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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